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Compound of Interest

Compound Name: LP-922056

Cat. No.: B608646 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent

Notum Inhibitor

LP-922056 is a potent, orally active small molecule inhibitor of the enzyme Notum, a key

negative regulator of the Wnt signaling pathway. By inhibiting Notum, LP-922056 effectively

activates Wnt signaling, a critical pathway involved in numerous physiological processes,

including bone formation. This technical guide provides a comprehensive overview of the

chemical structure, properties, and biological activity of LP-922056, intended for researchers,

scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
LP-922056, with the chemical name 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-

yl)thio]acetic acid, is a thienopyrimidine derivative.[1] Its chemical structure and key

physicochemical properties are summarized in the tables below.
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Identifier Value

Chemical Name
2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-

4-yl)thio]acetic acid[1]

CAS Number 1365060-22-5[1]

Molecular Formula C11H9ClN2O2S2[1]

Molecular Weight 300.78 g/mol [1]

Appearance White to off-white solid

Solubility Soluble in DMSO (up to 100 mM)[1]

cLogP 3.1[2]

cpKa 3.1[2]

Biological Activity and Mechanism of Action
LP-922056 is a highly potent inhibitor of Notum, a carboxylesterase that negatively regulates

the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins.[2][3]

This depalmitoleoylation prevents Wnt proteins from binding to their Frizzled receptors, thereby

inhibiting downstream signaling.[2] By inhibiting Notum, LP-922056 prevents the inactivation of

Wnt proteins, leading to the activation of the Wnt signaling cascade.[1][4] This mechanism of

action has been shown to stimulate bone formation, making LP-922056 a potential therapeutic

agent for osteoporosis.[2][5]

The inhibitory activity of LP-922056 has been quantified in various assays, as detailed in the

table below.
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Assay Organism EC50 / IC50

TCF/LEF Reporter Assay

(EC50)
Human 21 nM[1][4]

TCF/LEF Reporter Assay

(EC50)
Mouse 55 nM[1][4]

OPTS Biochemical Assay

(IC50)
Human 1.1 nM[5]

Wnt Signaling Pathway and Inhibition by LP-922056
The canonical Wnt signaling pathway is initiated by the binding of a palmitoylated Wnt protein

to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This binding event leads to the

inactivation of a "destruction complex," which normally phosphorylates β-catenin, targeting it for

degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts

as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of

Wnt target genes. Notum interferes with this process by cleaving the palmitoleate group from

Wnt, rendering it unable to bind to FZD. LP-922056 inhibits Notum, thereby preserving the

active, palmitoylated state of Wnt proteins and promoting downstream signaling.
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Figure 1. Wnt signaling pathway and the inhibitory action of LP-922056 on Notum.

Pharmacokinetics
Pharmacokinetic studies in mice have shown that LP-922056 is orally bioavailable. However, it

exhibits very low penetration of the central nervous system (CNS), with a brain-to-plasma

concentration ratio of just 0.01.[2][6] This characteristic makes it a suitable tool for studying the

peripheral effects of Notum inhibition without confounding CNS effects.[2]
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Parameter Species Dose Value

Oral Bioavailability Mouse 10 mg/kg p.o. 65%[3]

Half-life (t1/2) Mouse 10 mg/kg p.o. 8 hours[3]

Brain:Plasma Ratio

(Kp)
Mouse N/A <0.01[5]

Experimental Protocols
Synthesis of LP-922056
An improved and scalable synthesis of LP-922056 has been reported, with key modifications to

enhance yield and purity.[2][6] The synthesis generally involves a multi-step process. A crucial

step is the introduction of the C7-cyclopropyl group via a Suzuki-Miyaura cross-coupling

reaction.[2][6] Another key step is the C6 chlorination, for which 1-chloro-1,2-benziodoxol-3-one

has been identified as a mild and selective electrophilic chlorinating agent.[2][6] While detailed,

step-by-step protocols are often proprietary, the published literature provides sufficient detail for

a skilled synthetic chemist to replicate the synthesis.[2]

Notum Inhibition Assays
1. OPTS Biochemical Assay:

This cell-free biochemical assay is used to determine the direct inhibitory effect of a compound

on Notum's carboxylesterase activity.[5]

Principle: The assay utilizes a synthetic fluorescent substrate, trisodium 8-

octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Notum cleaves the octanoyl group, leading to

an increase in fluorescence. An inhibitor of Notum will prevent this cleavage, resulting in a

suppressed fluorescence signal.

General Protocol:

Test compounds, recombinant Notum protein, and the OPTS substrate are dispensed into

a 384-well plate.

The mixture is incubated at room temperature.
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Endpoint fluorescence is measured using a microplate reader (e.g., excitation at 485 nm

and emission at 520 nm).

IC50 values are calculated from the dose-response curves.

2. TCF/LEF Reporter Assay:

This cell-based assay measures the ability of a compound to restore Wnt/β-catenin signaling in

the presence of Notum.

Principle: A stable HEK293 cell line containing a TCF/LEF-responsive luciferase reporter

(e.g., HEK293 STF) is used.[5] In the presence of Wnt3a, the reporter is activated, leading to

luciferase expression and a luminescent signal. The addition of Notum inhibits this signal. A

Notum inhibitor like LP-922056 will rescue the signal in a dose-dependent manner.

General Protocol:

HEK293 STF cells are seeded in a multi-well plate.

Test compounds and Notum protein are pre-incubated before being added to the cells

along with recombinant Wnt3a.

The cells are incubated overnight.

Luciferase activity is measured using a luminometer after the addition of a luciferase

substrate.

EC50 values are determined from the resulting dose-response curves.

In Vivo Bone Formation Model
The effect of LP-922056 on bone formation can be assessed in rodent models of osteoporosis

or normal bone growth.[7]

Principle: LP-922056 is administered orally to mice or rats over a period of time. Changes in

bone parameters, such as cortical bone thickness, are then measured and compared to a

vehicle-treated control group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6880826/
https://www.benchchem.com/product/b608646?utm_src=pdf-body
https://www.benchchem.com/product/b608646?utm_src=pdf-body
https://www.researchgate.net/publication/360525749_Design_of_a_Potent_Selective_and_Brain-Penetrant_Inhibitor_of_Wnt-Deactivating_Enzyme_Notum_by_Optimization_of_a_Crystallographic_Fragment_Hit
https://www.benchchem.com/product/b608646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protocol:

Animals are dosed with LP-922056 (e.g., via oral gavage or formulated in the diet) for a

specified duration (e.g., 4 weeks).

At the end of the treatment period, animals are euthanized, and relevant bones (e.g.,

femurs) are collected.

Cortical bone thickness and other bone parameters are measured using techniques such

as micro-computed tomography (µCT).

Dynamic histomorphometry can also be performed to assess bone formation rates.

Experimental Workflow for Screening Notum Inhibitors
The discovery and characterization of Notum inhibitors like LP-922056 typically follow a

structured workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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